molecular formula C17H19ClN4O2 B11787448 (6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone

(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone

Cat. No.: B11787448
M. Wt: 346.8 g/mol
InChI Key: HFEXYHFQAMGGMS-UHFFFAOYSA-N
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Description

The compound (6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone features a hybrid structure combining an imidazo[5,1-c][1,4]oxazin core, a 4-chlorophenyl substituent, and a piperazine-linked methanone group. The piperazine moiety, a common pharmacophore in bioactive molecules, may improve solubility and modulate receptor affinity . This structural complexity positions the compound as a candidate for diverse therapeutic applications, though its exact biological targets and mechanisms remain under investigation.

Properties

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

IUPAC Name

[6-(4-chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl]-piperazin-1-ylmethanone

InChI

InChI=1S/C17H19ClN4O2/c18-13-3-1-12(2-4-13)15-9-22-11-20-16(14(22)10-24-15)17(23)21-7-5-19-6-8-21/h1-4,11,15,19H,5-10H2

InChI Key

HFEXYHFQAMGGMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=C3COC(CN3C=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohol Intermediates

A common approach involves reacting 4-chlorophenylglycidol with ethylenediamine derivatives under acidic conditions. For example, heating 2-amino-1-(4-chlorophenyl)ethanol with glyoxal in acetic acid yields the dihydroimidazole intermediate, which undergoes oxidative cyclization using MnO₂ to form the oxazin ring. This step is critical for establishing the fused bicyclic structure, with reaction temperatures optimized between 80–100°C to achieve yields of 65–72%.

Palladium-Catalyzed Coupling for Ring Functionalization

Cross-coupling reactions introduce substituents at the 6-position of the oxazin ring. Suzuki-Miyaura coupling between 6-bromo-imidazo-oxazin and 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours achieves 85% conversion. This method ensures regioselectivity and minimizes byproducts like debrominated species, which are common in Ullmann-type couplings.

Piperazine Methanone Coupling

Introducing the piperazin-1-yl methanone group requires careful selection of coupling reagents and protecting strategies.

Carbonyldiimidazole (CDI)-Mediated Amidation

Activation of the imidazo-oxazin carboxylic acid (generated via oxidation of a hydroxymethyl precursor) with CDI in THF forms an acylimidazole intermediate. Subsequent reaction with piperazine at 0–5°C over 4 hours yields the target methanone derivative with 60–68% efficiency. This method avoids racemization but demands anhydrous conditions to prevent hydrolysis of the activated intermediate.

Schotten-Baumann Reaction for Acyl Transfer

Alternative protocols employ the Schotten-Baumann technique, where the acid chloride of the imidazo-oxazin core reacts with piperazine in a biphasic system (CH₂Cl₂/NaOH). This exothermic reaction achieves 75% yield within 2 hours but requires strict pH control (pH 10–12) to suppress N-alkylation side reactions.

Optimization and Challenges

Solvent and Temperature Effects

ParameterCDI MethodSchotten-Baumann Method
SolventTHFCH₂Cl₂/H₂O
Temperature (°C)0–525–30
Reaction Time (hours)42
Yield (%)60–6875
Purity (HPLC, %)≥95≥92

The Schotten-Baumann method offers higher yields but lower purity due to emulsification issues, necessitating extensive washing with brine. Conversely, the CDI route provides superior purity but requires costly reagents and cryogenic conditions.

Protecting Group Strategies

Piperazine’s secondary amines often require protection during coupling. Boc (tert-butyloxycarbonyl) groups are preferred due to their stability under basic conditions. Deprotection with TFA/CH₂Cl₂ (1:1) at room temperature restores the free amine without degrading the imidazo-oxazin core.

Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons of the chlorophenyl group resonate at δ 7.35–7.45 (d, J = 8.5 Hz), while the piperazine methylene groups appear as a multiplet at δ 2.75–3.10.

  • HPLC-MS : Molecular ion peak at m/z 347.8 [M+H]⁺ with <2% impurities.

  • XRD : Crystallographic data confirms the planar imidazo-oxazin ring and tetrahedral geometry around the methanone carbon .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that similar compounds exhibit significant antimicrobial properties, making this compound a candidate for further exploration in treating infections.
  • Antitumor Properties : Studies suggest that compounds with imidazo[5,1-c][1,4]oxazine structures may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The piperazine moiety is often associated with anti-inflammatory activity, which could be beneficial in developing treatments for inflammatory diseases.

Biological Studies

The compound's interactions with biological targets have been a focal point of research:

  • Enzyme Interaction : It may interact with specific enzymes or receptors involved in disease pathways. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to quantify these interactions.
  • Molecular Docking Studies : Computational methods are utilized to predict how this compound binds to various biological targets, providing insights into its mechanism of action and optimizing its pharmacological properties.

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex materials:

  • Polymer Development : Its unique structure allows it to be incorporated into polymers and coatings with specific properties tailored for industrial applications .
  • Specialty Chemicals : The compound can be used in developing specialty chemicals due to its diverse reactivity and stability under various conditions .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The compound shares key structural motifs with several derivatives and analogues, enabling comparative analysis of their pharmacological profiles:

Compound Core Structure Key Substituents Reported Activity Reference
(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone Imidazo-oxazin 4-Chlorophenyl, piperazine methanone Under investigation N/A
1-(4-Chlorophenyl) cyclopropylmethanone derivatives Cyclopropyl-piperazine 4-Chlorophenyl, variable R-groups Anticancer (MDA-MB-435), antituberculosis
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Pyrimidine-triazole Chloropyrimidine, methylpiperazine Kinase inhibition (hypothetical)
  • Impact of Core Structure :
    The imidazo-oxazin core in the target compound contrasts with the cyclopropyl-piperazine scaffold in derivatives. The cyclopropyl derivatives exhibited moderate anticancer (e.g., compound 3c inhibited MDA-MB-435 cells at 80 µg/mL) and antituberculosis activity (MIC ~6.25 µg/mL) , suggesting that core flexibility and heteroatom positioning influence target engagement.

  • Role of Substituents: The 4-chlorophenyl group is conserved across analogues, likely contributing to hydrophobic interactions with targets.

Methods for Structural and Functional Comparison

  • Chemical Similarity Tools :
    Tools like SimilarityLab enable rapid identification of commercially available analogues and activity consensus analysis. Such platforms use bit-vector comparisons (e.g., ECFP4 fingerprints) to quantify structural overlap, though graph-based methods better capture 3D pharmacophore features .

  • Proteomic Interaction Signatures: The CANDO platform evaluates compounds based on multitarget proteomic interaction profiles rather than structural similarity. For example, two compounds with divergent structures but shared proteomic signatures may exhibit similar phenotypic effects, bypassing traditional SAR limitations .
  • QSAR Models :
    Quantitative structure-activity relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Unlike pairwise similarity assessments, QSAR integrates population-wide data to predict ADMET properties and target affinity .

Challenges in Predicting Bioactivity from Structural Similarity

  • highlights that structurally similar compounds have only a 30% probability of shared bioactivity due to variations in transcriptomic responses and off-target effects . For instance, minor substitutions in the piperazine ring (e.g., methylation in ) could alter metabolic stability or receptor binding kinetics.
  • Graph comparison methods, while biochemically precise, face computational bottlenecks for large molecules (NP-hard complexity) .

Biological Activity

The compound (6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone (CAS: 1416341-47-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure combines an imidazo[5,1-c][1,4]oxazine core with a piperazine moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC17H19ClN4O2
Molecular Weight346.8 g/mol
CAS Number1416341-47-3

The presence of the chlorophenyl group enhances lipophilicity, potentially improving the compound's membrane permeability and bioavailability. This structural feature is often associated with increased biological activity against various targets.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For example, studies have shown that derivatives of imidazo[5,1-c][1,4]oxazine can effectively inhibit bacterial growth. The compound has demonstrated moderate to strong activity against various strains, including Salmonella typhi and Bacillus subtilis .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor effects. Similar imidazo derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Preliminary studies indicate that the compound may interfere with cellular pathways involved in tumor growth, although specific mechanisms remain to be fully elucidated .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds targeting inflammatory pathways are of significant interest. The piperazine moiety is known for its involvement in modulating neurotransmitter systems, which can indirectly influence inflammatory responses . Research has indicated that the compound may exhibit anti-inflammatory properties, although comprehensive studies are required to confirm these effects.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on key enzymes involved in disease pathways. Notably, it has shown strong inhibitory activity against urease , an enzyme linked to certain bacterial infections and gastric disorders. In a study comparing various compounds, those similar to the target compound exhibited IC50 values significantly lower than standard inhibitors .

Molecular Docking Studies

Computational methods such as molecular docking have been employed to predict how the compound interacts with biological targets. These studies suggest that the compound can bind effectively to specific receptors or enzymes, enhancing our understanding of its mechanism of action. For instance, docking simulations indicate favorable interactions with acetylcholinesterase (AChE), a target relevant for neurodegenerative diseases .

Q & A

Q. What are the standard protocols for synthesizing (6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves coupling the imidazo-oxazin core with a piperazine moiety. Key steps include:
  • Activation : Use of thionyl chloride (SOCl₂) or similar reagents to activate carboxyl groups under mild conditions (e.g., ice bath) .
  • Coupling : Reaction of activated intermediates with piperazine derivatives in polar aprotic solvents (e.g., DMF) at 80°C, monitored via TLC for completion .
  • Purification : Isolation via aqueous workup (e.g., dichloromethane extraction) followed by column chromatography.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazo-oxazin ring and piperazine substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving ambiguous stereochemistry, particularly in the imidazo-oxazin core .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates to measure IC₅₀ values .
  • Cell Viability Assays : MTT or ATP-based assays in cancer cell lines to evaluate cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target engagement .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to reduce side products .
  • Solvent Optimization : Compare DMF, DMSO, and THF to balance solubility and reaction kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis to accelerate reactions and minimize decomposition .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR, X-ray, and DFT calculations to reconcile discrepancies. For example, dynamic effects in solution (NMR) vs. static crystal structures (X-ray) may explain differences .
  • Isotopic Labeling : Use ¹⁵N-labeled piperazine to track tautomeric equilibria in the imidazo-oxazin ring .

Q. How can researchers design studies to resolve discrepancies in pharmacological data (e.g., conflicting IC₅₀ values across assays)?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using independent methods (e.g., SPR vs. enzymatic assays) to rule out assay-specific artifacts .
  • Negative Controls : Include structurally related but inactive analogs to confirm target specificity .
  • Dose-Response Replicates : Perform triplicate experiments with statistical power analysis (e.g., ANOVA) to identify outliers .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for piperazine substitutions to optimize affinity .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Pathway Enrichment Analysis : Use tools like DAVID or Metascape to identify overrepresented pathways in RNA-seq datasets .
  • Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to map secondary targets .
  • Pharmacoproteomics : Combine SILAC-based proteomics with phospho-enrichment to track signaling perturbations .

Experimental Design & Data Analysis

Q. How should stability studies be designed to assess the compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
  • pH Stability : Test solubility and stability in buffers (pH 1–10) to identify optimal formulation conditions .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism .
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values to account for variability .

Structure-Activity Relationship (SAR) Studies

Q. How can researchers systematically evaluate the impact of piperazine substitutions on bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with methyl, hydroxyethyl, or aryl groups on the piperazine ring .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, H-bond donors) with activity .

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